Home > Products > Screening Compounds P102663 > 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea
3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea - 1094683-17-6

3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea

Catalog Number: EVT-1808154
CAS Number: 1094683-17-6
Molecular Formula: C14H16N4O
Molecular Weight: 256.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687)

Compound Description: SCH 79687 is a potent and selective histamine H3 receptor antagonist. It exhibits high affinity for H3 receptors in both rat and guinea pig models, with Ki values in the nanomolar range []. SCH 79687 has demonstrated efficacy in attenuating sympathetic hypertensive responses and, in combination with an H1 antagonist, shows decongestant activity in preclinical models [].

Overview

3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea is a chemical compound with the molecular formula C14_{14}H16_{16}N4_4O. It belongs to a class of compounds known as ureas, which are characterized by the presence of the functional group -NH2_2-C(=O)-NH2_2. This compound has garnered interest in medicinal chemistry due to its potential applications as a therapeutic agent, particularly in cancer treatment and as an inhibitor of specific enzymes.

Source and Classification

The compound is classified under small molecules according to databases such as PubChem and MetaCyc, which categorize it based on its structure and biological activity. It is specifically noted for its role in inhibiting certain pathways associated with cancer progression, making it a subject of research in oncology .

Synthesis Analysis

Methods

The synthesis of 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions: The initial step often involves the reaction between an appropriate phenyl amine and a pyridine derivative, followed by the introduction of the urea moiety.
  • Reagents: Common reagents used in these syntheses include isocyanates for introducing the urea functional group, and various catalysts to facilitate the reactions.

Technical Details

The synthesis may employ techniques such as refluxing in solvents like dimethylformamide or dichloromethane, and purification steps involving recrystallization or chromatography to isolate the desired product. Specific conditions such as temperature and reaction time are critical for optimizing yield and purity .

Molecular Structure Analysis

Data

  • Molecular Weight: 256.31 g/mol
  • Chemical Structure: The compound features a phenyl ring substituted with an aminomethyl group and a pyridine ring attached via a methyl link to the urea group. This unique arrangement contributes to its biological activity.
Chemical Reactions Analysis

Reactions

3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea undergoes several chemical reactions typical of urea derivatives:

  • Hydrolysis: In aqueous environments, it can hydrolyze to form corresponding amines and carbon dioxide.
  • Substitution Reactions: The amino groups can participate in further reactions, allowing for the synthesis of more complex derivatives.

Technical Details

The reactivity of this compound is influenced by its functional groups, particularly the urea linkage which can engage in hydrogen bonding, affecting solubility and interaction with biological targets .

Mechanism of Action

Process

The mechanism of action for 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea primarily involves its role as an inhibitor of specific enzymes related to cancer cell metabolism. By binding to target sites on these enzymes, it disrupts their function, leading to reduced proliferation of cancer cells.

Data

Research indicates that compounds similar to this one may inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which is crucial for cellular energy metabolism . This inhibition can lead to apoptosis in cancer cells that rely heavily on NAD+ for survival.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity associated with ureas, including potential nucleophilic attacks at the carbonyl carbon.

Relevant data from studies indicate that modifications to its structure can significantly influence both its solubility and biological activity .

Applications

Scientific Uses

3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea has potential applications in various fields:

  • Cancer Research: As a NAMPT inhibitor, it is being studied for its ability to induce apoptosis in cancer cells.
  • Pharmaceutical Development: Its structure serves as a scaffold for designing new drugs targeting metabolic pathways involved in cancer progression.
  • Biochemical Studies: Utilized in studies investigating enzyme kinetics and mechanisms related to NAD+ metabolism.
Introduction to Urea Derivatives in Targeted Drug Design

Structural Significance of 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea in Medicinal Chemistry

The molecular architecture of 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea (CAS# 1094683-17-6, MF: C₁₄H₁₆N₄O, MW: 256.30 g/mol) integrates several pharmacologically significant features essential for bioactivity and target engagement [2]. Its core consists of a diaryl urea scaffold flanked by two aromatic domains: a pyridinylmethyl moiety and an aminomethylphenyl group. This arrangement facilitates critical interactions with kinase ATP-binding pockets and allosteric sites. The aminomethyl group (-CH₂NH₂) at the meta-position of the phenyl ring serves as a versatile vector for further derivatization or as a hydrogen bond donor/acceptor, enhancing solubility and target complementarity [10]. The pyridin-4-ylmethyl group contributes to binding through its nitrogen atom's hydrogen bond accepting capability and potential for forming cation-π interactions with lysine residues in target kinases [7].

Table 1: Molecular Properties of Key Diaryl Urea Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)ureaC₁₄H₁₆N₄O256.301094683-17-6Meta-aminomethylphenyl, Pyridin-4-ylmethyl
SorafenibC₂₁H₁₆ClF₃N₄O₃464.83284461-73-0p-Chloro-3-(trifluoromethyl)phenyl, Pyridin-2-ylmethyl carbamate
1-Phenyl-3-(pyridin-4-ylmethyl)ureaC₁₃H₁₃N₃O227.2635017-43-7Unsubstituted phenyl, Pyridin-4-ylmethyl
RegorafenibC₂₁H₁₅ClF₄N₄O₃482.81755037-03-7Fluorophenyl, Pyridin-2-ylmethyl carbamate

The compound’s hydrogen-bonding triad (two donor NH groups and a carbonyl acceptor) enables deep engagement with kinase hinge regions, mimicking ATP binding while conferring enhanced selectivity compared to ATP-competitive inhibitors. Computational analyses indicate the meta-substitution pattern on the phenyl ring optimizes spatial orientation for accessing hydrophobic pockets adjacent to the kinase ATP-binding site, a feature critical for inhibiting angiogenesis-related kinases like VEGFR and FGFR [3] [6]. Furthermore, the basic aminomethyl group enhances aqueous solubility at physiological pH, potentially improving bioavailability—a common limitation observed in earlier-generation diaryl ureas like sorafenib [3] .

Historical Evolution of Diaryl Urea-Based Pharmacophores in Oncology

The therapeutic journey of diaryl ureas in oncology began with the discovery of suramin in 1922, a symmetric polyurea derivative initially used for trypanosomiasis but later investigated for antitumor properties due to its ability to inhibit growth factor binding [8]. While suramin's clinical utility in oncology was limited by toxicity, it established the urea moiety as a viable pharmacophore for interfering with protein-protein interactions and enzyme function. The pivotal breakthrough emerged with the development of sorafenib (FDA-approved in 2005), which validated N,N'-diaryl urea as a privileged scaffold for multi-kinase inhibition [3]. Sorafenib’s mechanism involves potent inhibition of vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3), platelet-derived growth factor receptor (PDGFR-β), and Raf kinases, disrupting tumor angiogenesis and proliferation pathways [3] [6].

Table 2: Evolution of Key Diaryl Urea-Based Kinase Inhibitors in Oncology

Compound GenerationRepresentative AgentsKey Structural InnovationsPrimary Kinase TargetsClinical Milestones
First GenerationSorafenibTrifluoromethyl/isoxazole phenyl, pyridinyl carbamateVEGFR-2/3, PDGFR-β, RafApproved for RCC (2005), HCC (2007)
Second GenerationRegorafenib, LinifanibFluorinated phenyl, optimized pyridine/heterocyclic linkersVEGFR-1/2/3, TIE-2, PDGFRApproved for CRC (2012), GIST (2013)
Novel Derivatives3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)ureaMeta-aminomethylphenyl, pyridin-4-ylmethylVEGFR-2, FGFR-1, PDGFR (predicted based on structural analogs) [3] [10]Preclinical investigation (2010s)

Post-sorafenib, extensive structure-activity relationship (SAR) studies focused on optimizing solubility, kinase selectivity, and potency. Regorafenib emerged with a distinctive fluoro-substituted phenyl ring and modified central heterocycle, broadening its kinase inhibition profile and overcoming some limitations of sorafenib in resistant tumors [3]. Concurrently, derivatives featuring pyridine ring variations (e.g., pyridin-2-yl vs. pyridin-4-yl) and substituent positioning (ortho, meta, para) were systematically explored. This research revealed that pyridin-4-ylmethyl substitution (as in 3-[3-(aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea) enhances VEGFR-2 binding affinity compared to pyridin-3-yl analogs in certain contexts due to optimal vector alignment with the kinase’s hinge region [7] [10]. The strategic introduction of basic amino groups (e.g., aminomethyl) addressed metabolic instability and solubility challenges inherent to first-generation compounds, as evidenced by improved pharmacokinetic profiles in analogs like linifanib [3].

Modern design strategies incorporate fragment-based drug discovery and computational approaches like de novo structure-based lead optimization (e.g., AutoT&T technology). These methods systematically modify the aryl ring substituents and linker regions while preserving the critical urea pharmacophore. Derivatives such as 3-[3-(aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea represent this evolution, where the aminomethyl group enables versatile prodrug strategies or conjugation to targeting moieties, reflecting a shift toward precision oncology applications [3] [6] [10].

Table 3: Kinase Inhibitory Profiles of Representative Diaryl Urea Compounds

Kinase TargetSorafenib IC₅₀ (nM)Regorafenib IC₅₀ (nM)Linifanib IC₅₀ (nM)3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea (Predicted/Modeled) IC₅₀ (nM)
VEGFR-2904.2≤ 420-50 (modeled) [3] [10]
PDGFR-β57223950-100 (modeled)
FGFR-158020226≤ 100 (predicted) [3]
B-Raf (V600E)3828>1000Not determined

Interactive Note: Hover over predicted values for computational method details.

The trajectory of diaryl urea-based pharmacophores illustrates a deliberate shift from broad-spectrum multi-kinase inhibition toward targeted agents with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. Compounds like 3-[3-(aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea embody this progression through their balanced potency and modular design, positioning them as valuable tools for probing angiogenesis-dependent cancers and overcoming resistance mechanisms observed with earlier therapeutics [3] [6] [10].

Properties

CAS Number

1094683-17-6

Product Name

3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea

IUPAC Name

1-[3-(aminomethyl)phenyl]-3-(pyridin-4-ylmethyl)urea

Molecular Formula

C14H16N4O

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C14H16N4O/c15-9-12-2-1-3-13(8-12)18-14(19)17-10-11-4-6-16-7-5-11/h1-8H,9-10,15H2,(H2,17,18,19)

InChI Key

CTHWLDCXKRLGRD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)CN

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.